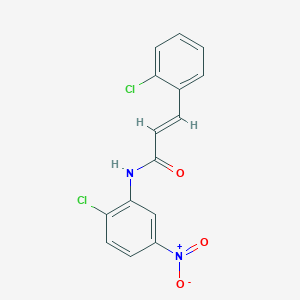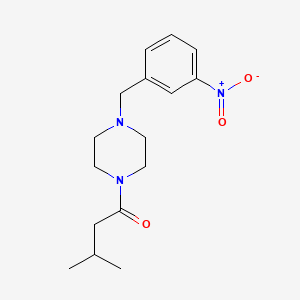
N-(2-tert-butylphenyl)-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylphenyl)-2,4-dichlorobenzamide, also known as BTF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N-(2-tert-butylphenyl)-2,4-dichlorobenzamide inhibits CK2 by binding to its ATP-binding site and preventing the transfer of phosphate groups to its substrates. This leads to the downregulation of various signaling pathways that are dependent on CK2 activity, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways. N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has also been shown to induce the degradation of CK2α and CK2α' subunits, which further reduces the activity of CK2.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and senescence. N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival. In addition, N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has been shown to affect the levels of various cytokines and growth factors, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-tert-butylphenyl)-2,4-dichlorobenzamide in lab experiments is its high potency and specificity for CK2. N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has been shown to be more potent than other CK2 inhibitors, such as CX-4945 and TBB. However, N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of N-(2-tert-butylphenyl)-2,4-dichlorobenzamide in the experimental system.
Zukünftige Richtungen
There are several future directions for research on N-(2-tert-butylphenyl)-2,4-dichlorobenzamide. One direction is to explore the potential of N-(2-tert-butylphenyl)-2,4-dichlorobenzamide as a therapeutic agent for cancer and other diseases that are associated with CK2 overexpression. Another direction is to investigate the role of CK2 in other cellular processes, such as metabolism, inflammation, and immune response, and to identify new substrates and binding partners of CK2. Finally, the development of new CK2 inhibitors based on the structure of N-(2-tert-butylphenyl)-2,4-dichlorobenzamide may lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(2-tert-butylphenyl)-2,4-dichlorobenzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 2-tert-butyl aniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The yield of N-(2-tert-butylphenyl)-2,4-dichlorobenzamide can be improved by using a more reactive base or optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. CK2 is known to be overexpressed in many types of cancer, and its inhibition by N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has been shown to induce apoptosis and reduce tumor growth in vitro and in vivo. N-(2-tert-butylphenyl)-2,4-dichlorobenzamide has also been used to study the role of CK2 in the regulation of circadian rhythms, DNA damage response, and autophagy.
Eigenschaften
IUPAC Name |
N-(2-tert-butylphenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-17(2,3)13-6-4-5-7-15(13)20-16(21)12-9-8-11(18)10-14(12)19/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMOXXSXDQYJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2,4-dichlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)
![4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)



![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
![2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880800.png)


![3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5880831.png)

![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)